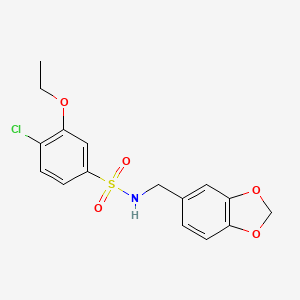

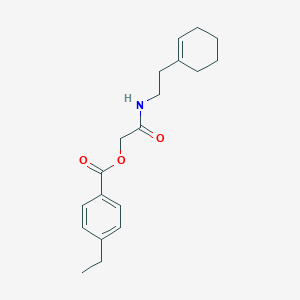

![molecular formula C18H16F2N2O2 B2384462 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-13-7](/img/structure/B2384462.png)

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as DFPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

科学的研究の応用

Synthesis and Chemical Properties

Fluorination Techniques : The synthesis and application of fluorinated benzamides, such as 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, have been explored for their potent utility in medicinal chemistry. Fluorination techniques involve the introduction of fluorine atoms to organic molecules, enhancing their chemical stability, lipophilicity, and bioavailability. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination represents a crucial methodology for the functionalization of benzamide derivatives, demonstrating the compound's relevance in synthetic chemistry (Wang, Mei, & Yu, 2009).

Nucleophilic Substitution Reactions : The unique electronic properties of fluorinated compounds like this compound enable them to undergo nucleophilic substitution reactions, facilitating the synthesis of complex organic structures. Such reactions are pivotal for developing novel therapeutic agents and materials with enhanced performance characteristics.

Material Science Applications

Polymer Synthesis : Fluorinated benzamides are instrumental in the synthesis of advanced polymers. Their incorporation into polymeric chains can result in materials with improved thermal stability, chemical resistance, and mechanical properties. These characteristics are essential for developing high-performance materials for various industrial applications, including coatings, films, and engineering plastics.

Organogelators : Fluorinated compounds, including benzamides, have been identified as effective organogelators. These materials can gelate organic solvents at low concentrations, resulting in thixotropic gels with potential applications in drug delivery systems, environmental remediation, and as components in electronic devices (Loiseau et al., 2002).

Biological Activity and Therapeutic Potential

Anticancer Activity : The structural motif of fluorinated benzamides, such as this compound, has been explored for its anticancer properties. Derivatives of this compound class have shown promising anti-proliferative effects against various cancer cell lines, highlighting their potential as novel anticancer agents (Soni et al., 2015).

Anti-inflammatory and Immunomodulatory Effects : Some benzamide derivatives exhibit significant anti-inflammatory and immunomodulatory activities, which could be beneficial for treating chronic inflammatory diseases. These effects underscore the potential of fluorinated benzamides in developing new therapeutic agents for conditions such as asthma and chronic obstructive pulmonary disease (Hatzelmann & Schudt, 2001).

作用機序

Target of Action

The primary target of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequent clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing its interaction with its substrates and thereby inhibiting its activity . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa .

Biochemical Pathways

By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing clot formation . This has downstream effects on various biochemical pathways involved in hemostasis and thrombosis .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by this compound results in a reduction in thrombin generation . This leads to a decrease in clot formation, providing antithrombotic efficacy . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors affecting its bioavailability and metabolism, such as diet, liver function, and concomitant medications, can impact its efficacy and safety

生化学分析

Biochemical Properties

The biochemical properties of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide are not fully understood. It is known that molecules with similar structures have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pK a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that similar compounds have been found to inhibit activated factor X (FXa), a critical component of the coagulation cascade .

特性

IUPAC Name |

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIOXHNSKYQXLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)

acetic acid](/img/structure/B2384381.png)

![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)

![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)

![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2384390.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)